molecular formula C23H16O6.2C17H19ClN2S B1172082 Einecs 234-218-4 CAS No. 10600-62-1

Einecs 234-218-4

Cat. No.: B1172082
CAS No.: 10600-62-1
InChI Key:
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Description

Einecs 234-218-4, also known by its CAS number 10600-62-1, is a chemical compound with the molecular formula C23H16O6.2C17H19ClN2S. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Chemical Reactions Analysis

Einecs 234-218-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced .

Scientific Research Applications

Einecs 234-218-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be used in the development of pharmaceuticals or as a tool for studying biological pathways. In industry, it can be used in the production of polymers, resins, and other materials .

Mechanism of Action

The mechanism of action of Einecs 234-218-4 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For instance, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. In a chemical context, it may act as a catalyst or reactant, facilitating or undergoing chemical transformations .

Comparison with Similar Compounds

Einecs 234-218-4 can be compared with other similar compounds listed in the EINECS database. Some of these similar compounds include:

  • Cyclohexyl bromide (EINECS 203-622-2)
  • 4-Bromoacetanilide (EINECS 203-154-9)
  • Phenyl benzoate (EINECS 202-293-2)
  • N,N,N-triphenylamine (EINECS 210-035-5)

Each of these compounds has unique properties and applications, but this compound stands out due to its specific molecular structure and the range of reactions it can undergo.

Properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.2C17H19ClN2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVXTMUZHDCEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H54Cl2N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1026.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10600-62-1
Record name 4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid, compound with 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propylamine (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010600621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propylamine (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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